molecular formula C10H13NO4 B3267025 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic Acid CAS No. 440354-06-3

2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic Acid

Cat. No.: B3267025
CAS No.: 440354-06-3
M. Wt: 211.21 g/mol
InChI Key: APPLEPDDBNLZPX-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . . This compound is characterized by the presence of an amino group, a hydroxyl group, and a hydroxyphenyl group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of benzenebutanoic acid derivatives, which are subjected to amino and hydroxyl group substitutions . The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to fully elucidate the detailed pathways and molecular targets involved.

Properties

IUPAC Name

2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c11-8(10(14)15)5-9(13)6-2-1-3-7(12)4-6/h1-4,8-9,12-13H,5,11H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPLEPDDBNLZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CC(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic Acid
Reactant of Route 2
2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic Acid
Reactant of Route 3
2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic Acid
Reactant of Route 4
2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic Acid
Reactant of Route 5
2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic Acid
Reactant of Route 6
2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic Acid

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